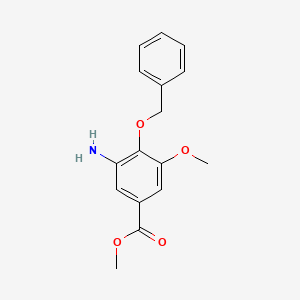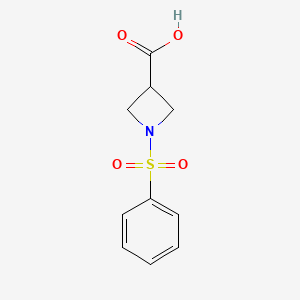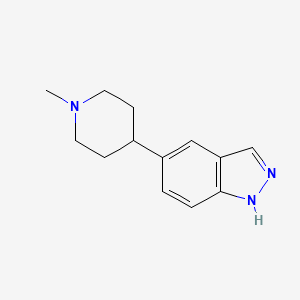
2-(5-甲基-1,3-噻唑-2-基)丙-2-胺
描述
2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine is a chemical compound with the CAS Number: 1155530-59-8 . It has a molecular weight of 156.25 . The IUPAC name for this compound is 1-methyl-1-(5-methyl-1,3-thiazol-2-yl)ethylamine . The physical form of this compound is liquid .
Molecular Structure Analysis
The molecular structure of 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine is a liquid at room temperature . It has a molecular weight of 156.25 . The InChI code for this compound is 1S/C7H12N2S/c1-5-4-9-6(10-5)7(2,3)8/h4H,8H2,1-3H3 .科学研究应用
抗菌活性
噻唑衍生物以其抗菌特性而闻名。它们可以被设计成针对广泛的病原菌和真菌,这使得它们在开发新型抗生素和抗真菌剂方面具有价值。 噻唑的结构灵活性允许合成能够克服耐药菌株的化合物,这是医疗保健中日益关注的问题 .
抗癌活性
由于噻唑环能够干扰细胞增殖,因此将其整合到抗癌药物中显示出前景。噻唑衍生物可以作为激酶抑制剂或与DNA相互作用,导致癌细胞凋亡。 研究集中于合成新的噻唑化合物,这些化合物对各种癌细胞系表现出有效活性,同时副作用最小 .
抗炎和镇痛活性
据报道,噻唑化合物表现出显著的抗炎和镇痛活性。这在治疗关节炎等慢性炎症疾病方面特别有用。 机制通常涉及抑制环氧合酶,环氧合酶是炎症过程中的关键酶 .
神经保护活性
阿尔茨海默病和帕金森病等神经退行性疾病可以通过噻唑衍生物来控制。这些化合物可以通过调节神经递质系统、减少氧化应激和抑制神经炎症来提供神经保护。 鉴于目前针对这些疾病的治疗选择有限,这种应用至关重要 .
抗糖尿病活性
噻唑衍生物在糖尿病管理中显示出潜力。它们可以作为胰岛素增敏剂或抑制参与碳水化合物代谢的酶。 这有助于控制血糖水平和管理与糖尿病相关的并发症 .
抗病毒活性
面对新出现的病毒感染的持续挑战,噻唑衍生物为抗病毒药物开发提供了有希望的途径。 它们可以抑制病毒进入、复制或组装,这对于控制艾滋病毒和流感等感染至关重要 .
作用机制
Target of Action
Thiazole derivatives, which include this compound, have been found to interact with a variety of biological targets . These targets can range from enzymes to receptors, and their roles can vary significantly depending on the specific derivative and its functional groups.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways . For instance, some thiazole derivatives can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks . The specific interactions of 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine with its targets would depend on the specific functional groups present in the molecule.
Biochemical Pathways
Thiazole derivatives have been found to influence various biochemical pathways . For example, some thiazole derivatives can activate or inhibit certain enzymes or receptors, leading to changes in the biochemical pathways within the cell .
Pharmacokinetics
The thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could influence the bioavailability of 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine.
Result of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
生化分析
Biochemical Properties
2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives have been shown to exhibit antimicrobial, antifungal, antiviral, and anticancer activities . The interactions of 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine with these biomolecules often involve binding to active sites or altering the conformation of the target molecules, thereby modulating their activity.
Cellular Effects
2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, they can modulate the expression of genes involved in cell cycle regulation and metabolic processes.
Molecular Mechanism
The molecular mechanism of action of 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, thiazole derivatives have been shown to inhibit topoisomerase II, resulting in DNA double-strand breaks and cell death . Additionally, they can alter gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can maintain their activity over extended periods, but their efficacy may decrease due to degradation . Long-term exposure to 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity. At higher doses, it can cause toxic or adverse effects . Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage. Toxicity studies in animal models have highlighted potential side effects, including hepatotoxicity and nephrotoxicity.
Metabolic Pathways
2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, thiazole derivatives are known to be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine within cells and tissues are critical for its biological activity. This compound can interact with specific transporters or binding proteins that facilitate its uptake and distribution . The localization and accumulation of 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine in different cellular compartments can affect its activity and function.
Subcellular Localization
The subcellular localization of 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of 2-(5-Methyl-1,3-thiazol-2-yl)propan-2-amine can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.
属性
IUPAC Name |
2-(5-methyl-1,3-thiazol-2-yl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-5-4-9-6(10-5)7(2,3)8/h4H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAARAYQIPOVLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)C(C)(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![[1-(4-Chlorophenyl)ethyl]hydrazine dihydrochloride](/img/structure/B1454189.png)
![1-[(2-fluorophenyl)methyl]-1H-imidazol-2-amine hydrochloride](/img/structure/B1454190.png)
![4-(methylthio)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1454193.png)

![4-{[(3-Methoxyphenyl)methyl]amino}cyclohexan-1-ol hydrochloride](/img/structure/B1454195.png)


![1-(Triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1454199.png)

![3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid](/img/structure/B1454201.png)